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molecular formula C7H5FN2O B8463828 2-((5-Fluoropyridin-3-yl)oxy)acetonitrile

2-((5-Fluoropyridin-3-yl)oxy)acetonitrile

Cat. No. B8463828
M. Wt: 152.13 g/mol
InChI Key: QHAVOVHHHVRFMD-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

To a mixture of 5-fluoropyridin-3-ol (0.95 g, 8.40 mmol) and K2CO3 (1.16 g, 8.40 mmol) in CH3CN (6 mL) was added dropwise 2-bromoacetonitrile (1.01 g, 8.42 mmol) at rt and upon the end of addition the mixture was stirred at rt for 40 h. The mixture was filtered and the filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=3:1) to give the title compound as a yellow solid (0.55 g, 43%).
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Yield
43%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[N:6][CH:7]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:16][C:17]#[N:18]>CC#N>[F:1][C:2]1[CH:3]=[C:4]([O:8][CH2:16][C:17]#[N:18])[CH:5]=[N:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
FC=1C=C(C=NC1)O
Name
Quantity
1.16 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
1.01 g
Type
reactant
Smiles
BrCC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 40 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
upon the end of addition the mixture
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=3:1)

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
FC=1C=C(C=NC1)OCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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